2-Aminopurine-O-Ph-NHCO-C3-NHS ester
Description
Evolution of Fluorescent Nucleobase Analogs in Biochemical Probing
The journey of fluorescent nucleobase analogs began as a quest to overcome the intrinsically low fluorescence of natural DNA and RNA bases, which hinders their direct observation. nih.gov A landmark study in 1969 by Stryer introduced 2-aminopurine (B61359) (2AP), a fluorescent analog of adenine, as a probe for nucleic acid conformation and interactions. nih.gov This pioneering work demonstrated that modified nucleobases could be incorporated into nucleic acids and serve as intimate reporters of their local environment. nih.govnist.gov
Since these initial discoveries, the field has expanded dramatically. nih.gov Early analogs like 2AP and ethenoadenine have been joined by a diverse palette of synthetic fluorescent nucleobases. nih.govcancer.gov The design of these probes has evolved to create molecules that not only possess desirable photophysical properties—such as high quantum yields and sensitivity to environmental changes—but also retain the ability to participate in essential biological processes like base stacking and pairing. cancer.govacs.org These molecules, often prepared as phosphoramidites for site-specific incorporation during oligonucleotide synthesis, allow researchers to monitor subtle changes in DNA or RNA structure, dynamics, and interactions with proteins. cancer.govnih.gov The key advantage of these analogs over bulkier, externally attached dyes is their ability to probe the microenvironment from within the nucleic acid structure, often with minimal perturbation. nist.govcancer.gov
Principles of Activated Esters in Site-Specific Bioconjugation for Research
Bioconjugation is the process of covalently linking molecules, and it is fundamental to creating the molecular probes used in research. A widely employed strategy for modifying proteins and other biomolecules involves targeting primary amine groups, which are readily available on the side chains of lysine (B10760008) residues and at the N-terminus of polypeptides. creative-proteomics.comescholarship.org Among the various chemical groups used for this purpose, N-hydroxysuccinimide (NHS) esters are one of the most popular and effective. creative-proteomics.comlumiprobe.com
The principle of NHS ester chemistry is based on a nucleophilic acyl substitution reaction. creative-proteomics.com The NHS ester acts as an activated carbonyl compound that reacts efficiently with a primary amine. lumiprobe.com This reaction proceeds under mild, slightly alkaline conditions (typically pH 7.2 to 8.5) to form a highly stable and irreversible amide bond, with N-hydroxysuccinimide released as a byproduct. thermofisher.comthermofisher.com The popularity of NHS esters stems from their high reactivity and selectivity towards primary amines, coupled with the good stability of the resulting amide linkage. creative-proteomics.comresearchgate.net This chemistry is a cornerstone of bioconjugation, used extensively for labeling proteins with fluorophores, biotin, or other reporter molecules, as well as for cross-linking interacting proteins and immobilizing biomolecules onto surfaces. thermofisher.comnih.gov However, it is important to note that while highly reactive with primary amines, side reactions with other nucleophilic residues like serine, threonine, and tyrosine have been reported, particularly depending on pH and local amino acid context. researchgate.netnih.gov
| Functional Group | Target | Reaction pH | Resulting Bond | Key Characteristics |
|---|---|---|---|---|
| NHS Ester | Primary Amines (-NH2) | 7.2 - 8.5 | Amide | High reactivity, forms stable bond, susceptible to hydrolysis. creative-proteomics.comthermofisher.com |
| Imidoester | Primary Amines (-NH2) | 7 - 10 | Amidine | Reacts with amines, preserves positive charge of the original amine. thermofisher.com |
| Isothiocyanate | Primary Amines (-NH2) | 9.0 - 10.0 | Thiourea | Traditional chemistry (e.g., FITC), requires higher pH. thermofisher.com |
Design Rationale for Hybrid Fluorescent Probes Incorporating 2-Aminopurine and NHS Ester Moieties
The compound 2-Aminopurine-O-Ph-NHCO-C3-NHS ester is a quintessential example of rational probe design, merging the distinct advantages of a fluorescent nucleobase analog with a robust bioconjugation method. nih.gov The design rationale is to create a heterobifunctional molecule capable of covalently attaching the environmentally sensitive 2-aminopurine fluorophore to a target biomolecule, typically a protein. thermofisher.com
The structure of this hybrid probe can be deconstructed into three key components:
The Reporter Group: 2-Aminopurine (2AP) serves as the fluorescent reporter. wikipedia.org Its fluorescence properties are highly sensitive to its local environment, including stacking interactions and conformational changes, making it an excellent probe for studying molecular dynamics. acs.orgpnas.org
The Reactive Group: The N-hydroxysuccinimide (NHS) ester is the amine-reactive moiety responsible for conjugation. lumiprobe.com It allows the entire probe to be covalently attached to primary amines on proteins or other molecules. thermofisher.com
The Linker: The -O-Ph-NHCO-C3- portion is a spacer arm that connects the reporter and reactive groups. This linker is designed to provide sufficient distance and flexibility between the fluorophore and the target molecule, minimizing potential steric hindrance or unwanted interactions that could compromise the function of either the probe or the biomolecule.
By combining these elements, researchers are equipped with a tool to introduce the 2AP fluorophore at specific locations (lysine residues) on a protein. This allows the photophysical properties of 2AP to be exploited for studying protein structure, protein-protein interactions, or protein-nucleic acid interactions, areas where 2AP has proven to be a valuable reporter. acs.orgnih.gov
Structure
3D Structure
Properties
Molecular Formula |
C22H23N7O6 |
|---|---|
Molecular Weight |
481.5 g/mol |
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 5-[[4-[(2-amino-7H-purin-6-yl)oxymethyl]phenyl]methylamino]-5-oxopentanoate |
InChI |
InChI=1S/C22H23N7O6/c23-22-27-20-19(25-12-26-20)21(28-22)34-11-14-6-4-13(5-7-14)10-24-15(30)2-1-3-18(33)35-29-16(31)8-9-17(29)32/h4-7,12H,1-3,8-11H2,(H,24,30)(H3,23,25,26,27,28) |
InChI Key |
NABGZMFQLSWFAE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCCC(=O)NCC2=CC=C(C=C2)COC3=NC(=NC4=C3NC=N4)N |
Origin of Product |
United States |
Strategic Design and Synthetic Methodologies for 2 Aminopurine O Ph Nhco C3 Nhs Ester
Retrosynthetic Analysis and Modular Synthesis Approaches for Compound Derivatization
Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials, which helps in planning a logical synthesis route. youtube.comyoutube.com For 2-Aminopurine-O-Ph-NHCO-C3-NHS Ester, the analysis reveals three primary modules: the 2-aminopurine (B61359) headgroup, the phenyl-amido-propionate linker, and the amine-reactive NHS ester tail.
The key disconnections in the retrosynthetic pathway are:
NHS Ester Formation: The most logical final-step disconnection is at the NHS ester linkage. This bond is typically formed by activating a carboxylic acid with N-hydroxysuccinimide, often in the presence of a coupling agent like a carbodiimide. researchgate.net This step breaks the target molecule down to its carboxylic acid precursor: 2-Aminopurine-O-Ph-NHCO-C3-COOH.
Amide Bond Formation: The next disconnection is at the amide bond within the linker. This bond can be formed via a standard amide coupling reaction between an amine and a carboxylic acid (or its activated derivative), leading to two key intermediates: 2-Aminopurin-O-Phenol and 4-(succinimidyl-oxy)-4-oxobutanoic acid.
Ether Linkage: The ether linkage between the 2-aminopurine core and the phenyl group can be disconnected to reveal 2-amino-6-halopurine and a phenol (B47542) derivative. A Suzuki or Buchwald-Hartwig coupling reaction is a common method for forming such aryl-aryl or aryl-heteroaryl bonds. nih.gov
This modular approach is highly advantageous for creating a library of chemical probes. frontiersin.org By synthesizing a common intermediate, such as a protected 2-aminopurine derivative, various linkers and reactive groups can be introduced in the final steps. nih.govresearchgate.net This strategy streamlines the synthesis process, making it less time-consuming and more adaptable for generating diverse probes for comparative studies. For instance, the linker length can be varied, or the NHS ester can be replaced with other reactive groups to target different functional moieties on a biomolecule. frontiersin.org
Optimization of Synthetic Pathways for Research-Grade Purity and Yield
Achieving high purity and yield is critical for producing research-grade chemical probes. The synthesis of this compound involves several key steps where optimization is crucial, particularly the final coupling reaction to form the NHS ester.
The formation of the NHS ester from its corresponding carboxylic acid is sensitive to reaction conditions. NHS esters are prone to hydrolysis, especially in aqueous environments and at non-neutral pH. thermofisher.comglenresearch.com Therefore, the reaction is typically carried out in an anhydrous organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO). thermofisher.comglenresearch.com The choice of coupling agent, such as dicyclohexylcarbodiimide (B1669883) (DCC), is also critical. researchgate.net
Key parameters for optimizing the NHS ester coupling reaction include:
Solvent: Anhydrous DMSO or DMF is preferred to minimize hydrolysis of the NHS ester. thermofisher.com
pH: The reaction should be maintained under neutral or slightly acidic conditions. Buffers containing primary amines, such as Tris, must be avoided as they will compete for reaction with the NHS ester. thermofisher.comglenresearch.com
Reactant Stoichiometry: Using a slight excess of N-hydroxysuccinimide and the coupling agent can drive the reaction to completion. However, a large excess can complicate purification.
Temperature and Time: The reaction is often performed at room temperature for several hours to ensure complete conversion while minimizing side reactions or degradation. nih.gov
Post-reaction purification is essential to remove unreacted starting materials and byproducts, such as dicyclohexylurea if DCC is used. researchgate.net Purification is typically achieved through techniques like column chromatography or recrystallization to yield the final product with the high purity required for biological research applications.
Table 1: Optimization Parameters for NHS Ester Synthesis
| Parameter | Condition | Rationale | Potential Issues |
|---|---|---|---|
| Solvent | Anhydrous DMSO or DMF | Solubilizes reactants and minimizes hydrolysis of the NHS ester. thermofisher.com | Difficult to remove under vacuum; requires high-purity grade. |
| Coupling Agent | Dicyclohexylcarbodiimide (DCC) | Efficiently activates the carboxylic acid for reaction with NHS. researchgate.net | Forms insoluble dicyclohexylurea byproduct, requiring filtration. researchgate.net |
| pH Control | Non-nucleophilic buffer (pH 7-8) | Prevents hydrolysis of the ester and protonation of the amine. thermofisher.comnih.gov | Amine-containing buffers (e.g., Tris) will react with the product. thermofisher.com |
| Temperature | Room Temperature (20-25°C) | Balances reaction rate with the stability of the NHS ester. | Higher temperatures can accelerate hydrolysis and side reactions. |
| Reaction Time | 1-4 hours | Allows for complete conversion without significant product degradation. nih.gov | Insufficient time leads to low yield; excessive time increases hydrolysis. |
Characterization of Synthetic Intermediates and Final Product for Research Applications
Rigorous characterization of synthetic intermediates and the final this compound product is mandatory to confirm its identity, structure, and purity. A combination of spectroscopic and chromatographic methods is employed for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure. mdpi.com Proton NMR provides information on the number and environment of hydrogen atoms, confirming the presence of the 2-aminopurine, phenyl, and propyl linker protons at their expected chemical shifts. ¹³C NMR verifies the carbon skeleton of the molecule.
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight of the compound, confirming its elemental composition. This technique is crucial for verifying that the correct product has been synthesized.
High-Performance Liquid Chromatography (HPLC): HPLC is a primary tool for assessing the purity of the final compound. By using a suitable column and mobile phase, the product can be separated from any remaining impurities or starting materials. The purity is typically determined by integrating the peak area of the product relative to the total peak area in the chromatogram.
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify key functional groups, such as the characteristic carbonyl stretches of the amide and the NHS ester, as well as N-H vibrations from the aminopurine core. mdpi.com
Table 2: Expected Analytical Data for this compound
| Analysis Method | Expected Result | Purpose |
|---|---|---|
| ¹H NMR | Characteristic peaks for purine (B94841), phenyl, and aliphatic linker protons. | Structural confirmation of the complete molecule. |
| ¹³C NMR | Resonances corresponding to all unique carbon atoms in the structure. | Verification of the carbon backbone. mdpi.com |
| HRMS (ESI+) | [M+H]⁺ ion corresponding to the exact calculated mass. | Unambiguous confirmation of molecular formula and identity. |
| HPLC | Single major peak (>95% purity). | Assessment of final product purity for research use. |
| IR Spectroscopy | Peaks around 1740 cm⁻¹ (ester C=O), 1680 cm⁻¹ (amide C=O). | Functional group identification. mdpi.com |
Design and Synthesis of Analogous 2-Aminopurine-Based Probes for Comparative Studies
The modular design of this compound facilitates the synthesis of a wide range of analogous probes for comparative studies. researchgate.netuib.no By systematically altering each of the three modules—the fluorescent core, the linker, and the reactive group—researchers can fine-tune the probe's properties to address specific biological questions. frontiersin.orgresearchgate.net
Modifications to the 2-Aminopurine Core: The fluorescent properties of the 2-aminopurine core can be modulated by introducing substituents at various positions on the purine ring. researchgate.net For example, substitution at the C6 or C8 position can alter the emission and excitation wavelengths, quantum yield, and environmental sensitivity of the fluorophore. nih.gov
Varying the Linker: The length and chemical nature of the linker can be adjusted to control the distance between the fluorophore and its target attachment site. Shorter or more rigid linkers may be used to probe specific spatial constraints, while longer, flexible linkers can provide more conformational freedom.
Altering the Reactive Group: While the NHS ester is excellent for targeting primary amines, other reactive groups can be incorporated to label different functional groups. For example, a maleimide (B117702) group can be used for specific labeling of cysteine thiols, or an azide/alkyne group can be installed for use in bioorthogonal "click" chemistry reactions.
The synthesis of these analogs often follows a divergent strategy, where a common intermediate, such as a protected 2-aminopurine with a versatile functional handle, is prepared on a larger scale. nih.gov This intermediate is then reacted with a variety of linkers and reactive moieties to generate a library of probes efficiently. frontiersin.org
Table 3: Comparison of Parent Probe and Potential Analogs
| Probe Feature | Parent Compound | Analog 1 | Analog 2 | Analog 3 |
|---|---|---|---|---|
| Fluorophore | 2-Aminopurine | 2-Amino-6-cyanopurine researchgate.net | 2-Aminopurine | 2-Aminopurine |
| Linker | -O-Ph-NHCO-C3- | -O-Ph-NHCO-C3- | -O-Ph-NHCO-C6- | -O-Ph-NHCO-C3- |
| Reactive Group | NHS Ester | NHS Ester | NHS Ester | Maleimide |
| Target Residue | Primary Amines (e.g., Lysine) | Primary Amines (e.g., Lysine) | Primary Amines (e.g., Lysine) | Thiols (e.g., Cysteine) |
| Research Goal | General protein/nucleic acid labeling. | Comparative study with altered fluorescence. | Investigate effect of linker length on binding. | Site-specific labeling of thiol-containing targets. |
Biophysical and Spectroscopic Principles Underlying 2 Aminopurine O Ph Nhco C3 Nhs Ester As a Probe
Fundamental Principles of 2-Aminopurine (B61359) Fluorescence Sensitivity to Local Microenvironment
The fluorescence of 2-aminopurine (2AP) is exceptionally sensitive to its immediate surroundings, a characteristic that makes it a powerful probe for monitoring local conformational changes in nucleic acids and proteins. nih.gov Unlike the natural nucleic acid bases, which are essentially non-fluorescent, 2AP exhibits significant fluorescence that is highly dependent on factors such as solvent polarity, hydrogen bonding, and stacking interactions. nih.govacs.org
The fluorescence quantum yield and lifetime of 2AP are dramatically influenced by its environment. acs.org For instance, in aqueous solution, 2AP has a relatively high quantum yield and a fluorescence lifetime of approximately 10 nanoseconds. nih.govpnas.org However, when incorporated into a DNA or RNA duplex, its fluorescence is often significantly quenched due to stacking interactions with neighboring bases. nih.govpnas.org The extent of this quenching is dependent on the identity of the adjacent bases and the local helical structure. acs.orgnih.gov
Changes in the local microenvironment, such as those induced by protein binding, DNA melting, or conformational transitions, can alter the stacking and solvent exposure of the 2AP probe. This, in turn, modulates its fluorescence intensity and lifetime, providing a direct spectroscopic readout of these events. nih.govnih.gov For example, an increase in fluorescence can signal a "base-flipping" event where the 2AP is unstacked from the helix and exposed to the solvent. nih.gov
The sensitivity of 2AP's fluorescence to its microenvironment is summarized in the table below:
| Environmental Factor | Effect on 2AP Fluorescence | Reference |
| Stacking with neighboring bases | Quenching of fluorescence intensity and shortening of lifetime. acs.orgnih.gov | acs.orgnih.gov |
| Solvent Polarity | In nonpolar solvents, the fluorescence lifetime and quantum yield decrease, with a shift in the emission spectrum to shorter wavelengths. acs.org | acs.org |
| Hydrogen Bonding | Hydrogen bonding with water has a negligible effect on the fluorescence quantum yield or lifetime of 2AP in organic solvents. acs.org | acs.org |
| Conformational Changes (e.g., base flipping) | Can lead to significant enhancement of fluorescence as the probe becomes unstacked and more solvent-exposed. nih.gov | nih.gov |
Mechanisms of Fluorescence Quenching and Enhancement in Biomolecular Conjugates
The modulation of 2-aminopurine (2AP) fluorescence in biomolecular conjugates is governed by a combination of static and dynamic quenching mechanisms, as well as enhancement effects under specific structural rearrangements. acs.orgnih.gov
Fluorescence Quenching:
When 2AP is incorporated into a nucleic acid duplex, its fluorescence is typically quenched. This quenching arises from two primary mechanisms:
Static Quenching: This occurs when 2AP forms a non-fluorescent complex with a neighboring base, primarily through stacking interactions. acs.orgnih.gov Time-dependent density functional theory calculations have shown that when 2AP is stacked with purines (adenine or guanine), there is a mixing of molecular orbitals in the ground state, which leads to static quenching. nih.govpnas.orgnih.gov This mechanism affects the quantum yield without altering the fluorescence lifetime of the remaining emissive population. acs.org
Dynamic (Collisional) Quenching: This involves collisions between the excited 2AP and a quenching molecule, in this case, a neighboring base. acs.org For pyrimidine (B1678525) neighbors (cytosine or thymine), quenching is predicted to be dynamic due to the formation of a low-lying "dark" excited state, which provides a non-radiative decay pathway. nih.govnih.gov Dynamic quenching affects both the quantum yield and the fluorescence lifetime. acs.org The rate constant for dynamic quenching by nucleosides is near the diffusion-controlled limit. acs.org
Fluorescence Enhancement:
Fluorescence enhancement of 2AP conjugates is typically observed when the probe is moved from a quenching environment to a less quenching one. nih.gov A prime example of this is the phenomenon of "base flipping," where an enzyme involved in DNA modification or repair flips a base out of the DNA helix and into its active site. nih.govbirmingham.ac.uk If 2AP is used as a reporter at or near the flipped site, this conformational change can lead to its unstacking from the neighboring bases and increased exposure to the solvent. nih.gov This disruption of the quenching stacking interactions results in a significant increase in fluorescence intensity and a lengthening of the fluorescence lifetime. nih.govnih.gov For example, the binding of aminoglycoside antibiotics to an RNA A-site model containing 2AP can lead to either an increase or decrease in fluorescence, depending on the specific location of the 2AP, indicating drug-induced conformational changes. nih.gov
Förster Resonance Energy Transfer (FRET) Applications with 2-Aminopurine-O-Ph-NHCO-C3-NHS Ester Conjugates
Förster Resonance Energy Transfer (FRET) is a powerful spectroscopic technique for measuring distances on the nanometer scale (typically 1-10 nm) in biological systems. wikipedia.org It involves the non-radiative transfer of energy from an excited donor fluorophore to a nearby acceptor chromophore. wikipedia.orgnih.gov The efficiency of this energy transfer is exquisitely sensitive to the distance between the donor and acceptor, making FRET a "spectroscopic ruler". wikipedia.orgnih.gov
2-Aminopurine (2AP) can serve as a donor in FRET pairs due to its favorable spectroscopic properties. The this compound allows for the site-specific labeling of biomolecules with the 2AP fluorophore, enabling the design of FRET-based assays to study a variety of biological processes.
Key aspects of FRET applications with 2AP conjugates include:
Donor-Acceptor Pairing: 2AP's emission spectrum (peaking around 370 nm) allows it to be paired with a variety of acceptor dyes that have a significant absorption in this region. nih.gov The choice of the acceptor is critical for achieving efficient FRET.
Monitoring Conformational Changes: By labeling a biomolecule with a 2AP donor and a suitable acceptor at two different positions, changes in the conformation of the biomolecule can be monitored by observing changes in FRET efficiency. wikipedia.org For example, protein folding, enzyme catalysis, or receptor-ligand binding can bring the donor and acceptor closer together or move them further apart, resulting in a measurable change in FRET.
Studying Molecular Interactions: FRET can be used to detect and characterize the interaction between two different biomolecules. One molecule can be labeled with the 2AP donor and the other with the acceptor. The occurrence of FRET upon mixing the two molecules provides direct evidence of their interaction and can be used to determine binding affinities.
Single-Molecule Fluorescence Spectroscopy Approaches for Elucidating Heterogeneity
Single-molecule fluorescence spectroscopy (SMFS) provides a powerful means to overcome the limitations of ensemble-averaged measurements by observing the behavior of individual molecules one at a time. acs.org This approach is particularly valuable for revealing static and dynamic heterogeneity within a population of biomolecules, which is often masked in bulk experiments. nih.govacs.org
The use of fluorescent nucleotide analogs like 2-aminopurine (2AP) at the single-molecule level allows for the direct observation of local conformational dynamics and rare events that are not synchronized across the population. acs.org
Key insights from SMFS studies using 2AP include:
Observation of Dynamic Fluctuations: Single-molecule fluorescence trajectories of 2AP incorporated into DNA can exhibit "blinking" behavior, with the fluorescence intensity jumping between bright and dark states. acs.org The dwell times in these states can provide information about the kinetics of conformational transitions, such as the stacking and unstacking of the 2AP base. acs.org
Identification of Subpopulations: SMFS can identify distinct subpopulations of molecules with different fluorescence properties. For example, in the study of 2AP across an abasic site in dsDNA, a major population showed dynamic ON-OFF fluorescence, while a minor population exhibited static fluorescence, with the fraction of the static population increasing with magnesium ion concentration. acs.org This suggests the presence of different stable or slowly interconverting conformations.
Real-Time Monitoring of Biomolecular Processes: SMFS with 2AP can be used to monitor dynamic processes in real time, such as the interaction of DNA with enzymes. acs.org For instance, the binding of a restriction enzyme to a DNA molecule containing 2AP can be observed as a change in the fluorescence signal of the individual molecule.
The ability to immobilize 2AP-labeled biomolecules on a surface, for example, using click chemistry to avoid the background fluorescence of streptavidin-biotin systems, is a crucial technical aspect for these experiments. acs.org While challenges such as photobleaching and the need for sensitive detection systems exist, SMFS with probes like this compound offers a unique window into the complex and heterogeneous world of biomolecular dynamics.
Applications of 2 Aminopurine O Ph Nhco C3 Nhs Ester in Nucleic Acid Research
Site-Specific Labeling of DNA and RNA for Conformational Dynamics Investigations
The ability to introduce a fluorescent probe at a precise location within a DNA or RNA strand is critical for studying its structural dynamics. The use of 2-Aminopurine-O-Ph-NHCO-C3-NHS ester enables such site-specific labeling. The process involves the initial chemical synthesis of an oligonucleotide that incorporates a nucleotide modified with a primary amine group at a desired position. This amino-modified nucleic acid is then conjugated with the this compound, resulting in a stable amide bond that tethers the 2-aminopurine (B61359) fluorophore to the backbone or a base at that specific site. google.com
Once labeled, these nucleic acids serve as powerful tools for investigating a variety of conformational dynamics:
DNA and RNA Melting: By monitoring the fluorescence of the 2AP conjugate as a function of temperature, researchers can obtain detailed information about the melting transition of a duplex. As the duplex denatures, the 2AP becomes unstacked from its neighbors, leading to a significant increase in fluorescence intensity.
Local Base Motions: Even within a stable duplex, bases undergo transient motions, often referred to as "DNA breathing." Time-resolved fluorescence measurements of the 2AP conjugate can detect these rapid conformational fluctuations, which are reflected in complex, multi-exponential fluorescence decay kinetics. bham.ac.uk
Formation of Non-B DNA Structures: The probe can be used to study the formation and stability of alternative DNA structures like G-quadruplexes, hairpins, and i-motifs. nih.gov The fluorescence signal provides a clear readout of the conformational state of the loop regions or other single-stranded portions of these structures where the probe might be placed. nih.gov
RNA Folding: Site-specifically incorporated 2AP is a sensitive reporter of RNA secondary and tertiary structure formation. nih.govnih.gov Its fluorescence can signal changes in base stacking and local dynamics as the RNA molecule folds into its functionally active conformation, often in response to the addition of metal ions or other molecules. nih.govnih.gov
Table 1: Correlation of 2-Aminopurine Fluorescence Properties with Nucleic Acid Conformation This table is interactive. You can sort and filter the data.
| Fluorescence Parameter | Conformational State | Typical Observation | Implication |
|---|---|---|---|
| Intensity | Stacked (e.g., in duplex) | Low (Quenched) | The 2AP probe is in close contact with adjacent bases. |
| Intensity | Unstacked (e.g., single-strand, loop) | High (Emissive) | The 2AP probe is exposed to the solvent and not electronically coupled to other bases. |
| Lifetime | Homogeneous, rigid structure | Single exponential decay | The probe exists in a single, well-defined environment. |
| Lifetime | Heterogeneous, dynamic structure | Multi-exponential decay | The probe is sampling multiple conformational states on the nanosecond timescale. bham.ac.uk |
Probing Nucleic Acid-Protein Interactions using this compound Conjugates
When a protein binds to the labeled nucleic acid, it often alters the local environment of the 2AP probe, leading to a change in its fluorescence properties. This change can arise from several factors:
Protein-Induced Conformational Change: The protein may bend, twist, or partially unwind the nucleic acid, thereby changing the stacking of the 2AP probe relative to its neighbors. nih.gov
Base Flipping: Many DNA-modifying enzymes, such as methyltransferases and some repair enzymes, flip the target base out of the helical stack and into an active site pocket. nih.govrwth-aachen.de If 2AP is placed at or near the flipped base, this dramatic conformational change results in a large fluorescence signal change, typically a strong increase in intensity as the probe moves from a quenched, stacked state to an unquenched, protein-bound state. rwth-aachen.de
Direct Protein-Fluorophore Interaction: Amino acid side chains of the binding protein may come into direct contact with the 2AP fluorophore, altering its fluorescence through quenching or other photophysical effects.
These fluorescence changes allow for the quantitative analysis of binding events, enabling the determination of association and dissociation rate constants and binding affinities.
Table 2: Application of 2-Aminopurine Conjugates in Studying Nucleic Acid-Protein Interactions This table is interactive. You can sort and filter the data.
| Enzyme System | Information Gained | Typical Fluorescence Change | Reference Insight |
|---|---|---|---|
| DNA Polymerases | Conformational changes during nucleotide binding and incorporation. | Increase or decrease in intensity depending on probe position. | Distinguishes steps in the reaction pathway. figshare.comnih.gov |
| DNA Methyltransferases | Detection of base flipping. | Large increase in fluorescence intensity. | Confirms the extrahelical position of the target base in the active site. rwth-aachen.de |
| DNA Repair Glycosylases | Recognition of damaged DNA and enzyme activity. | Signal change upon enzyme binding or product release. | Monitors the search process and catalytic action of repair enzymes. nih.gov |
| RNA-Binding Proteins | RNA folding upon protein binding; binding affinity. | Change in intensity or lifetime. | Elucidates the role of proteins in stabilizing RNA structures. nih.gov |
Investigation of DNA Replication and Repair Mechanisms with Fluorescently Tagged Substrates
Fluorescently tagged substrates, such as those prepared using this compound, provide powerful means to dissect the complex enzymatic mechanisms of DNA replication and repair. These probes allow for real-time, continuous monitoring of reactions, offering insights that are often inaccessible through traditional gel-based assays. nih.gov
In the study of DNA replication , a 2AP probe can be strategically placed within the template strand at various positions relative to the DNA polymerase active site. figshare.comnih.gov For example, placing the probe at the templating position opposite an incoming nucleotide allows for the detection of conformational changes associated with the initial binding of the correct dNTP. figshare.com Moving the probe to an adjacent position can reveal subsequent rearrangements of the enzyme-DNA complex that precede the chemical step of phosphodiester bond formation. nih.gov Such experiments have revealed that polymerases undergo multiple conformational transitions during nucleotide selection, providing checkpoints for ensuring high-fidelity replication. nih.gov
In the field of DNA repair , 2AP-labeled oligonucleotides serve as substrates to monitor the activity of various repair enzymes. nih.gov For instance, a DNA duplex containing a lesion and a nearby 2AP probe can be used to study enzymes that recognize and excise damaged bases. The binding of the repair enzyme can induce a conformational change, such as DNA bending or base flipping, which is reported by a change in 2AP fluorescence. nih.gov Subsequent enzymatic action that cleaves the DNA backbone can lead to the release of a fragment, causing a further change in the probe's environment and fluorescence. This approach has been adapted to develop sensitive assays for quantifying DNA repair activity and for screening potential inhibitors of these pathways. oup.com
Monitoring RNA Folding and Ribozyme Catalysis via 2-Aminopurine Fluorescence
The principles of using 2-aminopurine as a structural probe extend seamlessly to the study of RNA. The ability to conjugate 2AP to specific sites in an RNA molecule using the NHS ester method provides a minimally perturbing way to investigate the intricate processes of RNA folding and catalysis. nih.gov
RNA molecules often adopt complex three-dimensional structures that are essential for their biological functions, including binding to proteins, other RNAs, or acting as enzymes (ribozymes). The folding process is frequently dependent on the concentration of metal ions, particularly Mg²⁺. By placing a 2AP probe in a region expected to undergo a conformational change, such as a loop or a junction, researchers can monitor the folding pathway in real time. nih.gov As the RNA folds, changes in local base stacking and dynamics are reported by changes in the steady-state or time-resolved fluorescence of the 2AP probe. nih.govnih.gov This allows for the characterization of folding intermediates and the determination of the kinetics and thermodynamics of the folding process.
For ribozymes , a 2AP probe can be incorporated into the catalytic core or within the substrate recognition site. This allows for the direct observation of conformational changes associated with substrate binding, the catalytic step, and product release. The fluorescence signal can provide insights into the dynamics of the active site, helping to elucidate the mechanisms by which these RNA enzymes achieve catalysis. nih.gov
High-Throughput Screening Methodologies for Ligand-Nucleic Acid Interaction Analysis
The development of new therapeutic agents that target specific DNA or RNA structures is a growing area of pharmacology. High-throughput screening (HTS) is an essential tool for identifying small molecule ligands that can bind to these nucleic acid targets from large chemical libraries. mdpi.com Fluorescence-based assays are particularly well-suited for HTS due to their sensitivity and adaptability to a multi-well plate format. nih.govnih.gov
Assays using nucleic acids labeled with 2-aminopurine via NHS ester conjugation can be designed for HTS. The basic principle involves monitoring the fluorescence of the 2AP-labeled target in the presence of compounds from a screening library. A "hit" is identified when a compound causes a significant change in the fluorescence signal. This change could occur through several mechanisms:
Displacement: The ligand binds to the nucleic acid and displaces the 2AP probe or alters its local environment, leading to a change in fluorescence quenching.
Conformational Stabilization: The ligand may bind and stabilize a particular conformation of the nucleic acid (e.g., a G-quadruplex or a hairpin) that has a different fluorescence intensity than the unbound, dynamic state.
Inhibition of Protein Binding: In a three-component assay, the goal might be to find inhibitors of a specific nucleic acid-protein interaction. fiu.eduresearchgate.net The assay would start with the protein bound to the 2AP-labeled nucleic acid, producing a specific fluorescence signal. A compound that successfully disrupts this interaction would cause the signal to revert to that of the protein-free state.
These HTS methods are valuable for the initial stages of drug discovery, enabling the rapid identification of lead compounds that modulate the structure or interactions of biologically important nucleic acids. mdpi.commit.edu
Table 3: Components of a 2-Aminopurine-Based HTS Assay for Ligand Binding This table is interactive. You can sort and filter the data.
| Component | Description | Role in Assay |
|---|---|---|
| Target | DNA or RNA oligonucleotide with a specific structure (e.g., hairpin, quadruplex). | The molecule to which the ligand is intended to bind. |
| Probe | 2-Aminopurine covalently linked to a specific site on the target via the -O-Ph-NHCO-C3- linker. | Reports on the conformational state of the target through its fluorescence signal. |
| Ligand Library | A large collection of diverse small molecules. | Contains potential "hit" compounds that may bind to the nucleic acid target. |
| Detection System | A fluorescence plate reader. | Measures the fluorescence intensity or other parameters from each well of a multi-well plate. |
| Assay Outcome | Change in fluorescence upon addition of a compound. | A significant change (increase or decrease) identifies a "hit" compound for further study. |
Applications of 2 Aminopurine O Ph Nhco C3 Nhs Ester in Protein and Peptide Research
Covalent Labeling of Protein Lysine (B10760008) Residues for Structural and Functional Probing
The N-hydroxysuccinimide (NHS) ester functional group of 2-Aminopurine-O-Ph-NHCO-C3-NHS ester is highly reactive towards primary amines under mild basic conditions (pH 7.2-8.5), forming a stable amide bond. This reactivity is commonly exploited for the covalent labeling of lysine residues on the surface of proteins. nih.gov Since lysine is a relatively abundant amino acid, this method can be used to introduce the 2-aminopurine (B61359) fluorophore at multiple sites, providing a global report on the protein's surface accessibility and dynamics. nih.gov
The labeling process is typically carried out by incubating the target protein with the NHS ester probe in a suitable buffer. The degree of labeling can be controlled by adjusting the molar ratio of the probe to the protein and the reaction time. Following the labeling reaction, unreacted probe is removed through techniques such as dialysis or size-exclusion chromatography. The resulting fluorescently labeled protein can then be used in a variety of downstream applications to probe its structure and function.
Table 1: Example of Labeling Efficiency of a Model Protein with this compound
| Protein | Molar Ratio (Probe:Protein) | Reaction Time (hours) | Degree of Labeling (DOL) |
|---|---|---|---|
| Bovine Serum Albumin (BSA) | 5:1 | 2 | 1.2 |
| Bovine Serum Albumin (BSA) | 10:1 | 2 | 2.5 |
| Bovine Serum Albumin (BSA) | 20:1 | 4 | 4.1 |
| Lysozyme | 5:1 | 2 | 0.8 |
| Lysozyme | 10:1 | 2 | 1.5 |
This table presents hypothetical data based on typical labeling efficiencies for illustrative purposes.
Analysis of Protein Conformational Changes and Folding Pathways
The fluorescence of the 2-aminopurine moiety is highly quenched when it is stacked with other aromatic systems, such as the side chains of tryptophan, tyrosine, or phenylalanine, or when it is exposed to a polar aqueous environment. pnas.org Conversely, when the 2AP group is in a less quenched, more non-polar environment, its fluorescence intensity increases. This sensitivity to the local microenvironment makes it an excellent probe for studying protein conformational changes and folding.
By strategically labeling a protein with this compound, researchers can monitor changes in fluorescence that correspond to specific structural rearrangements. For instance, a decrease in fluorescence could indicate that the labeled lysine residue has moved into a more buried, quenched environment during a folding event. Conversely, an increase in fluorescence might signal an unfolding event where the probe becomes more solvent-exposed or moves away from quenching residues. Stopped-flow fluorescence spectroscopy can be employed to monitor these changes in real-time, providing kinetic data on folding and unfolding pathways. nih.govnih.govnih.gov
Real-Time Monitoring of Enzyme Kinetics and Allosteric Regulation in Vitro
The environmentally sensitive fluorescence of 2-aminopurine can be harnessed to develop real-time assays for enzyme kinetics. nih.govnih.gov If the binding of a substrate or an allosteric effector to an enzyme induces a conformational change in the vicinity of a lysine residue labeled with this compound, this will result in a change in the fluorescence signal. This change can be monitored continuously to follow the progress of the enzymatic reaction.
For example, if the active site of an enzyme becomes more compact upon substrate binding, a 2AP label near the active site may experience increased quenching, leading to a decrease in fluorescence. The rate of this fluorescence change can be directly correlated with the rate of substrate binding or product formation, allowing for the determination of key kinetic parameters such as Km and Vmax. This approach offers a continuous and often more sensitive alternative to traditional discontinuous enzyme assays.
Table 2: Hypothetical Fluorescence Change Upon Substrate Binding to a Labeled Enzyme
| Enzyme | Labeled Residue | Substrate | Fluorescence Change (%) |
|---|---|---|---|
| Hexokinase | Lys-112 | Glucose | -15 |
| Chymotrypsin | Lys-91 | N-Acetyl-L-tyrosine ethyl ester | +8 |
| Lactate Dehydrogenase | Lys-250 | Pyruvate | -10 |
This table presents hypothetical data to illustrate the potential application of the probe in enzyme kinetics.
Investigating Protein-Protein Interaction Interfaces and Complex Assembly
The formation of a protein-protein complex often buries a significant portion of the protein surface at the interaction interface. If a lysine residue labeled with this compound is located at or near this interface, the binding event can lead to a change in the fluorescence of the 2AP probe due to the altered microenvironment. This phenomenon can be used to monitor the association and dissociation of protein complexes in real time.
Fluorescence titration experiments, where the concentration of one binding partner is systematically varied while the fluorescence of the labeled partner is monitored, can be used to determine binding affinities (Kd). Furthermore, by labeling different lysine residues on the protein surface, it is possible to map the interaction interface by identifying which labeled positions show the most significant fluorescence changes upon complex formation.
Peptide Self-Assembly and Amyloid Formation Studies Using Fluorescent Labeling
The process of peptide self-assembly, particularly the formation of amyloid fibrils implicated in various diseases, involves significant conformational changes and the formation of highly ordered structures. acs.orgnih.gov Fluorescent labeling with probes like this compound can provide valuable insights into these processes. nih.govresearchgate.net
By labeling a peptide with the 2AP probe, researchers can monitor the kinetics of aggregation. As the peptides self-assemble, the environment around the 2AP label changes, leading to alterations in its fluorescence properties. For example, the formation of β-sheet structures characteristic of amyloid fibrils can bring the fluorophores into close proximity, leading to self-quenching or changes in fluorescence anisotropy. These spectral changes can be used to follow the time course of fibril formation and to screen for inhibitors of amyloid aggregation.
Integration of 2 Aminopurine O Ph Nhco C3 Nhs Ester in Multicomponent Biological Systems Studies
Probing Macromolecular Machines and Ribonucleoprotein Complexes
The study of macromolecular machines, such as ribosomes, spliceosomes, and DNA repair complexes, often relies on fluorescent probes to elucidate their intricate conformational changes and interactions. 2-Aminopurine (B61359) has been effectively utilized as a site-specific probe to monitor local structural dynamics within RNA and protein-RNA complexes. nih.govnih.gov
By incorporating 2-Aminopurine-O-Ph-NHCO-C3-NHS ester, researchers can covalently label protein components within these large assemblies. The NHS ester group reacts with primary amines, predominantly the ε-amino group of lysine (B10760008) residues, to form a stable amide bond. lumiprobe.comnih.gov Once tethered, the 2-aminopurine moiety's fluorescence can report on changes in its vicinity. For instance, the binding of a nucleic acid substrate or another protein subunit can alter the local environment of the probe, leading to a detectable change in fluorescence intensity or lifetime. bham.ac.uk This approach allows for real-time monitoring of assembly, disassembly, and functional dynamics of these complex machineries.
Quantitative fluorescence methods, such as fluorescence polarization (FP) and fluorescence resonance energy transfer (FRET), can be employed with biomolecules labeled with 2-aminopurine derivatives. nih.govnih.gov In FP, the change in the tumbling rate of the labeled molecule upon binding to a larger partner results in a change in the polarization of the emitted light. nih.gov FRET, on the other hand, can provide distance information between the 2-aminopurine label and another fluorophore within the complex. nih.gov
Table 1: Representative Research Findings on 2-Aminopurine as a Probe in Macromolecular Complexes
| System Studied | Finding | Reference |
| HIV-1 TAR RNA | Binding of small molecules and peptides to the TAR RNA could be monitored by changes in 2-aminopurine fluorescence, providing a sensitive assay for potential inhibitors. | nih.gov |
| RNA Folding | Site-specific incorporation of 2-aminopurine allows for the detailed study of Mg2+-dependent conformational changes and folding kinetics of RNA molecules. | nih.gov |
| Quadruplex DNA | 2-aminopurine has been used as a probe to investigate the loop structures in quadruplex DNA, aiding in the comparison of crystal and solution structures. | nih.gov |
This table presents findings based on the use of 2-aminopurine as a fluorescent probe, illustrating the types of data that can be obtained when using a labeled biomolecule.
Strategies for Labeling Viral Capsids and Other Nanoparticles for Research (e.g., Tracking, Entry Mechanisms)
Understanding the life cycle of viruses, particularly their entry into host cells, is crucial for the development of antiviral therapies. Fluorescently labeling viral capsids allows for their visualization and tracking as they interact with and enter cells. thermofisher.comresearchgate.net The NHS ester functionality of this compound makes it a suitable reagent for this purpose.
Viral capsids are protein shells that encapsidate the viral genome. These proteins have surface-exposed lysine residues that can be targeted for labeling with NHS esters. nih.govmdpi.com The reaction is typically carried out in a buffer with a pH of 7-9 to ensure the primary amines are deprotonated and reactive. thermofisher.com By controlling the molar ratio of the labeling reagent to the virus, the extent of labeling can be modulated to avoid disrupting viral infectivity. lumiprobe.com
Once labeled, the fluorescent viruses can be used in a variety of imaging studies. For example, the pathway of viral entry, whether through endocytosis or direct fusion with the plasma membrane, can be monitored by tracking the fluorescence of the labeled capsids. thermofisher.comresearchgate.net Co-localization studies with fluorescently tagged cellular components, such as endosomes or the cytoskeleton, can provide further insights into the trafficking of the virus within the cell. thermofisher.com
Table 2: General Protocol for Labeling Viral Capsids with an NHS Ester Fluorophore
| Step | Description | Key Parameters | Reference |
| 1. Virus Preparation | Purified virus particles are buffer-exchanged into an amine-free buffer (e.g., PBS or borate (B1201080) buffer). | Virus concentration, buffer composition | thermofisher.com |
| 2. Labeling Reaction | The NHS ester of the fluorophore is dissolved in a dry organic solvent like DMSO and added to the virus solution. | Molar excess of dye, pH (7-9), reaction time, temperature | lumiprobe.comthermofisher.com |
| 3. Purification | Excess, unreacted dye is removed from the labeled virus using methods like dialysis, size-exclusion chromatography, or centrifugation. | Separation method, number of purification steps | thermofisher.com |
| 4. Characterization | The degree of labeling and the infectivity of the labeled virus are assessed. | Spectrophotometry, infectivity assays | nih.gov |
This table provides a generalized workflow for the labeling of viral particles using NHS ester chemistry, which is applicable to this compound.
Development of Biosensors for Specific Biomolecules and Metabolites in Research Systems
The development of sensitive and specific biosensors is a rapidly growing field. 2-aminopurine has been a popular choice for the design of fluorescent DNA-based biosensors due to the strong dependence of its fluorescence on its microenvironment. nih.govresearchgate.net When incorporated into a nucleic acid probe, its fluorescence is often quenched. Upon binding to a target molecule that induces a conformational change, the 2-aminopurine can be unstacked, leading to a significant increase in fluorescence. nih.gov
By using this compound, this principle can be extended to create protein-based biosensors. A protein that undergoes a conformational change upon binding to a specific analyte can be labeled with the 2-aminopurine derivative. If the binding event alters the environment around the attached fluorophore, a change in fluorescence can be observed. This allows for the development of "turn-on" or "turn-off" fluorescent biosensors for a wide range of molecules.
For example, an allosteric protein that changes its shape upon binding a metabolite could be labeled at a site that experiences a significant environmental change during this transition. The resulting biosensor could then be used to measure the concentration of that metabolite in a research sample. The design of such biosensors often involves computational modeling to identify suitable labeling sites.
Table 3: Principles of 2-Aminopurine-Based Biosensors
| Biosensor Component | Principle of Operation | Potential Analyte | Reference |
| 2AP-labeled Aptamer | Target binding induces a conformational change in the aptamer, altering the stacking of the 2AP and thus its fluorescence. | Small molecules, proteins | researchgate.net |
| 2AP-labeled DNA/RNA Probe | Hybridization to a complementary target strand changes the local environment of the 2AP, leading to a change in fluorescence. | Specific nucleic acid sequences | nih.gov |
| 2AP-labeled Protein | Analyte binding to the protein causes a conformational change that affects the fluorescence of the covalently attached 2AP. | Metabolites, ions, other proteins | nih.govresearchgate.net |
This table outlines the fundamental concepts behind the use of 2-aminopurine in various biosensor formats.
Applications in Synthetic Biology and Bioengineering Tool Development
Synthetic biology aims to design and construct new biological parts, devices, and systems. nih.govmdpi.com Fluorescent reporters are fundamental tools in this field for characterizing the behavior of synthetic gene circuits and engineered proteins. escholarship.org this compound can serve as a valuable tool for the in vitro characterization of purified components from synthetic biological systems.
For instance, an engineered protein designed to have a novel binding specificity can be purified and labeled with the 2-aminopurine derivative. The binding of its target ligand can then be quantitatively assessed using fluorescence-based assays. This provides a rapid and sensitive method for validating the function of newly engineered proteins.
Furthermore, in the development of novel bio-materials, this labeling reagent could be used to introduce fluorescent properties to protein-based scaffolds or hydrogels. This would enable the study of their assembly, degradation, and interaction with cells using fluorescence microscopy.
The ability to covalently attach a small, environmentally sensitive fluorophore like 2-aminopurine to specific protein components is a significant advantage in the iterative design-build-test cycle of synthetic biology. It allows for precise measurements of molecular interactions and conformational changes that are essential for the rational engineering of biological systems. escholarship.org
Advanced Methodological Frameworks Utilizing 2 Aminopurine O Ph Nhco C3 Nhs Ester
Development of Automated Conjugation Protocols for High-Throughput Research Screening
While specific automated conjugation protocols for 2-Aminopurine-O-Ph-NHCO-C3-NHS ester are not detailed in the available literature, the principles of such protocols are well-established for NHS-ester chemistry and high-throughput applications. nih.gov Automated liquid handling stations can be programmed to perform the multi-step process of conjugation, including buffer exchange, reagent addition, and purification. nih.gov This approach significantly reduces manual labor and increases the parallelization of experiments, which is crucial for large-scale screening campaigns.
The fluorescent nature of the 2-aminopurine (B61359) (2-AP) core is particularly advantageous for high-throughput screening (HTS) assays. For instance, a high-throughput exonuclease assay has been developed based on the fluorescence of 2-AP. nih.govacs.org In this system, a DNA substrate is labeled with 2-AP, whose fluorescence is quenched when incorporated within the DNA strand. nih.govacs.org Upon exonuclease activity, the 2-AP nucleotide is released, leading to a significant increase in fluorescence that can be monitored in real-time. nih.govacs.org This assay is adaptable for HTS of potential exonuclease inhibitors. nih.govacs.org
An automated platform for such a screening process would typically involve the following steps:
Dispensing of the 2-AP labeled substrate into microplates.
Addition of the enzyme (e.g., exonuclease).
Dispensing of a library of potential inhibitor compounds.
Kinetic reading of fluorescence intensity in a plate reader.
The data generated from such a high-throughput screen can be used to identify lead compounds for drug discovery. The robustness of this method has been demonstrated for various exonucleases, highlighting its potential for broader applications in screening other classes of enzymes where a conformational change or cleavage event can be coupled to a change in 2-AP fluorescence. nih.govacs.org
Integration with Microfluidic Platforms for Miniaturized Biochemical Assays
No specific research detailing the integration of this compound with microfluidic platforms for miniaturized biochemical assays was identified in the reviewed literature.
Application in Super-Resolution Microscopy Techniques for Investigating Biomolecular Dynamics
The application of this compound in super-resolution microscopy techniques for investigating biomolecular dynamics has not been described in the available scientific literature. While super-resolution methods like STORM and PALM are powerful tools for visualizing cellular structures at high resolution, there is no evidence to date of this specific probe being utilized in such applications. cambridge.org
Hybrid Biophysical Approaches Combining Fluorescence with Complementary Techniques (e.g., NMR, Cryo-EM)
There are no specific studies in the reviewed literature that describe hybrid biophysical approaches combining the fluorescence of this compound with complementary techniques such as Nuclear Magnetic Resonance (NMR) or Cryo-Electron Microscopy (Cryo-EM). While correlative cryo-microscopy pipelines that combine fluorescence and cryo-EM exist, their application with this particular probe has not been reported. nih.govbiorxiv.org
Quantitative Analysis of Complex Fluorescence Data from Biological Systems
The quantitative analysis of fluorescence data from 2-aminopurine (2-AP) is a well-established field, providing deep insights into the structure, dynamics, and interactions of nucleic acids and proteins. nih.gov The fluorescence of 2-AP is particularly sensitive to its local environment, especially the degree of stacking with neighboring bases in DNA or RNA, which often leads to significant quenching of its fluorescence. cambridge.orgwustl.edu This property is the foundation for its use as a conformational probe. cambridge.org
Quantitative analysis typically involves monitoring changes in fluorescence intensity or, more powerfully, analyzing the fluorescence lifetime and decay kinetics. nih.gov Time-resolved fluorescence measurements can distinguish between different conformational states of a biomolecule or different modes of binding, which might not be apparent from steady-state intensity measurements alone. nih.gov
For example, in studies of DNA-enzyme interactions, the fluorescence decay of 2-AP can be fitted to multi-exponential models, where each decay component corresponds to a distinct population of fluorophores in a specific environment. nih.gov The parameters from these fits, such as the lifetimes and their fractional amplitudes, provide quantitative data on the distribution of these states.
Table 1: Example of Quantitative Fluorescence Data Analysis for 2-AP
The following table illustrates the type of data obtained from time-resolved fluorescence studies of 2-aminopurine incorporated into DNA, showing how different states can be quantitatively distinguished. The data is hypothetical and for illustrative purposes.
| Sample | Condition | Lifetime Component 1 (τ1, ns) | Amplitude (A1) | Lifetime Component 2 (τ2, ns) | Amplitude (A2) | Average Lifetime (<τ>, ns) |
| 2-AP in ssDNA | Free in solution | 5.2 | 0.7 | 1.1 | 0.3 | 3.97 |
| 2-AP in dsDNA | Stacked | 0.8 | 0.9 | 4.5 | 0.1 | 1.17 |
| 2-AP in dsDNA + Enzyme | Flipped out | 9.8 | 0.8 | 2.3 | 0.2 | 8.3 |
This quantitative approach has been instrumental in studying mechanisms like base flipping by DNA repair enzymes, where the 2-AP is moved from a quenched, stacked position within the DNA helix to an unquenched environment in the enzyme's active site. nih.govresearchgate.net By analyzing the kinetics of the change in fluorescence, researchers can deduce the rates of conformational changes and enzyme action. nih.gov
The analysis of acrylamide (B121943) quenching of 2-AP fluorescence is another quantitative method used to probe the exposure of the base to the solvent. nih.gov By analyzing the Stern-Volmer plots, one can determine quenching constants which are indicative of the degree of protection of the fluorophore within the biomolecular structure. nih.gov
Computational and Theoretical Investigations of 2 Aminopurine O Ph Nhco C3 Nhs Ester Interactions
Quantum Chemical Calculations of Electronic Structure and Excited States of the 2-Aminopurine (B61359) Moiety
Quantum chemical calculations are essential for elucidating the intrinsic electronic properties of the 2-aminopurine (2AP) fluorophore. These methods model the behavior of electrons within the molecule to predict its spectroscopic characteristics. High-level ab initio methods, such as the complete active space self-consistent field (CASSCF) and multi-configurational second-order perturbation theory (CASPT2), are employed to accurately describe the ground and excited electronic states. nist.govresearchgate.netmolcas.org
Studies using these methods have successfully characterized the low-lying singlet excited states of 2AP. nih.gov The calculations distinguish between different types of electronic transitions, primarily the bright ¹(ππ) states, which are responsible for the strong fluorescence, and the dark ¹(nπ) states. nist.govcambridge.org The energy gap and coupling between these states are critical determinants of the fluorescence quantum yield. Unlike adenine, which has a very low quantum yield due to an efficient decay pathway through a conical intersection, calculations for 2AP predict a potential energy barrier that blocks this rapid decay, explaining its significantly higher fluorescence. cambridge.org
Theoretical calculations provide values for transition energies, oscillator strengths (a measure of the probability of a transition), and the character of the excited states, which align well with experimental absorption and emission spectra. nih.gov For instance, time-dependent density functional theory (TDDFT) and CASPT2 calculations have been used to assign the specific transitions observed in experimental spectra. nih.govnih.gov These computational insights are fundamental to interpreting changes in fluorescence signals.
Table 1: Calculated Spectroscopic Properties of 2-Aminopurine (9H-tautomer)| Transition | Calculated Vertical Excitation Energy (eV) | Calculated Oscillator Strength (f) | Method | Key Finding |
|---|---|---|---|---|
| S₀ → ¹(ππ* Lₐ) | 4.33 | 0.070 | CASPT2 | Assigned as the lowest-energy bright transition responsible for primary absorption and fluorescence. nih.gov |
| S₀ → ¹(nπ) | 4.46 | 0.008 | CASPT2 | Identified as a low-lying dark state that can influence fluorescence through non-radiative decay pathways. nih.gov |
| S₀ → ¹(ππ Lₑ) | 5.33 | 0.148 | CASPT2 | A higher-energy bright transition contributing to the UV absorption spectrum. nih.gov |
| S₀ → ¹(ππ*) | 4.07 | 0.0891 | CASPT2 in water | Calculation in a simulated aqueous environment shows good agreement with experimental values in water (4.05-4.06 eV). |
Source: Data compiled from computational chemistry studies.[ nih.gov(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHjX4DWRTRpTE3eusUbE9jzOZwrZKicYJfFCsIQZraEwJ7MKQiBxNllot7ULvSOIoBA3-wkTMf7HYTkeTp_cImKltQ-_9EazEypJQk5yJzlYXF9bFf1Ff_xsGhLLhHl01JxkkVx-ckZ2Vnt5EQ%3D)]Molecular Dynamics Simulations of Probe-Biomolecule Conjugates to Understand Interactions
Once the 2AP probe is attached to a biomolecule, such as DNA or a protein, its fluorescence is heavily influenced by its local environment and dynamic motion. Molecular dynamics (MD) simulations are a powerful computational technique used to model the physical movements of atoms and molecules over time. nih.govacs.org By simulating a 2AP-labeled biomolecule in a solvated environment, researchers can gain atomic-level insights into the conformational dynamics that lead to observed fluorescence changes. oup.com
For 2AP incorporated into DNA, MD simulations have been used extensively to explore the dynamics of base stacking. acs.orgmontana.edu These simulations show that the probe and its neighboring bases are not static but sample a wide range of conformations, including well-stacked and unstacked states. nih.govmontana.edu Analysis of multi-microsecond simulation trajectories can identify distinct structural motifs and the transition rates between them. nih.gov
These studies have revealed that the dynamics of base stacking and unstacking occur on timescales ranging from nanoseconds to tens of nanoseconds (1.6 to 25 ns). nih.govacs.orgmontana.edu Given that the intrinsic fluorescence lifetime of 2AP is around 10 ns, its emission is highly sensitive to these rapid conformational changes. montana.edu This direct link between simulated structural kinetics and experimental fluorescence decay is crucial for accurately interpreting experimental data. MD simulations, therefore, provide a dynamic structural model that underpins the use of 2AP as a probe of biomolecular motion. acs.orgoup.com
Table 2: Findings from Molecular Dynamics Simulations of 2AP-Labeled DNA| Simulation Finding | Methodology | Timescale | Implication for Probe Performance |
|---|---|---|---|
| Sampling of multiple stacked and unstacked states | Microsecond-scale all-atom MD | N/A | Explains the multi-exponential fluorescence decay profiles observed experimentally. montana.edu |
| Identification of metastable unstacked conformations | MD with Hidden Markov-State Model (HMSM) analysis | N/A | Reveals specific structural states that correlate with changes in fluorescence quenching. nih.gov |
| Structural relaxation and base stacking kinetics | MD with HMSM analysis | 1.6 ns to 25 ns | Demonstrates that conformational dynamics occur on a timescale comparable to the 2AP fluorescence lifetime, making the probe sensitive to these motions. nih.govacs.org |
| Faster stacking kinetics at the 5' end vs. 3' end | MD Simulations | N/A | Correlates with experimental observations of faster fluorescence quenching when 2AP is at the 5' end, validating the simulation's predictive power for dynamics. montana.edu |
Source: Data synthesized from molecular dynamics studies on 2AP-DNA conjugates.[ nih.gov(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFJA4bZZTUW-XOCEh2aczrP316gW8d_pCSum71GkzAK5k39orcilhhE6Hekz9z1Pyk2GFbqhmxrTQQM1nwF-RQ6tkcDkn4uvuZi7WKasYzwNWZEqlgBqZo0nxPLi8pcUhCjumja)][ acs.org(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQH_dNtw2f1zFA475JBHjT3s4WMp8YEpqiimDTNdd6uFsvKRHgvq_rd3FpvmUhZNIu-_e4xWv890GFW1qOJWzktpYDgTPYFV2TxJPr2IwW6MnHvSjLD78IVxOz8BkOuOioz6_cYZHBtM15uRQWAqWxKu)][ montana.edu(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGUgZgK-v5hxPrE98oGeVlgtXRMKXyi2JH609zra-cCOG-Ze9YtJKjSjsS7PQbUAMzEHI05czAoPTfBhkea1YnazFF-HNKLIPnPsxSQqsXnjQm8T8dUTxPOeJbK_OBn-LicBY54byd00VnoL7W76vofMnLDqR-1P4Nky11X5oH4IdoHIJlZFQ%3D%3D)]Computational Modeling of Fluorescence Quenching and Environmental Sensitivity within Conjugates
The utility of 2AP as a molecular probe stems from the dramatic quenching of its fluorescence when incorporated into a stacked conformation within a nucleic acid. pnas.orgnih.gov Computational modeling is key to understanding the precise mechanisms behind this environmental sensitivity. Theoretical studies have revealed that the quenching mechanism depends on the identity of the adjacent nucleobase. nih.govpnas.org
Using methods like time-dependent density functional theory (TDDFT), researchers have modeled 2AP stacked with each of the natural DNA bases. nih.govpnas.org These calculations predict two primary quenching pathways:
Static Quenching: When 2AP is stacked with other purines (adenine or guanine), quenching is predicted to be static. This occurs due to the mixing of molecular orbitals in the ground state, which alters the fundamental electronic properties of the probe and reduces its ability to fluoresce. nih.govpnas.org
Dynamic Quenching: When stacked with pyrimidines (cytosine or thymine), quenching is predicted to be dynamic. pnas.orgwustl.edu This involves the formation of a low-lying "dark" excited state. nih.govpnas.org After initial excitation to a bright state, the molecule can rapidly transition to this dark state through non-radiative pathways, thus preventing fluorescence emission.
Furthermore, more advanced ab initio calculations have identified specific relaxation pathways on the excited-state potential energy surface. acs.orgnih.gov These studies show that the position of 2AP (on the 5' or 3' side of a dimer) influences the quenching mechanism. For instance, placement at the 3' side can enable quenching via a conical intersection, a point where the ground and excited state surfaces meet, allowing for extremely fast non-radiative decay. acs.orgnih.gov In contrast, placement at the 5' side may favor quenching through the switching of a bright state to a dark state. acs.orgnih.gov These detailed models provide a rigorous electronic description of how the local environment controls the probe's fluorescence signal.
Table 3: Computationally-Modeled Fluorescence Quenching Mechanisms for 2-Aminopurine| Neighboring Base | Predicted Quenching Type | Proposed Mechanism | Governing Factor |
|---|---|---|---|
| Purines (Adenine, Guanine) | Static | Mixing of molecular orbitals in the ground state. nih.govpnas.org | Ground-state electronic interaction. |
| Pyrimidines (Cytosine, Thymine) | Dynamic | Formation of a low-lying dark excited state. nih.govpnas.orgwustl.edu | Excited-state dynamics and internal conversion. |
| Pyrimidine (B1678525) (3' side) | Dynamic | Relaxation pathway leads to a conical intersection between S₁ and S₀ states. acs.orgnih.gov | Access to ultrafast non-radiative decay channel. |
| Pyrimidine (5' side) | Dynamic | Switching of a bright excited state to a dark excited state. acs.orgnih.gov | Changes in excited-state character upon relaxation. |
Source: Based on theoretical studies of 2AP-dinucleotide systems.[ nih.gov(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQExUZMtjKe1CQoL7FXboK4V3xjO79Jtxuu8gT5j_hWAbcRk25jCySuqQm7XIsLN3Jg0ACPS6vAP88VnfA4QmW9XZeuNhBQCkPAjKUV0QGd5rtgScGpb2iTAGqAsLtCvp3u2Xzam)][ pnas.org(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQE57F7Um5yDwVA8CohdfiMYra8r8xza3hcTwAx2dsUFDCM44Tj0ZHcm0YpWDtn-fv0GmNWpyygj-iiQHnYES16n5x15pUSecLi05L8Kha0f48bDHWlB0T1475lU_cQrpGAHKXZ8JYFetA%3D%3D)][ wustl.edu(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFKAvuEcSJJSukI3kuwiTNavJrmPf6uA1wfKrc33jyODuQs98HQ8y5CCUG2dXwc0a3DfyhQcgLA5WcMmRmBWcA1RNhNvaXGvTnGMhBASN1weDXPInEGhpcieiPGRDmKINq7V70jphEW7zwoLzjZ9wHHIxjtB0Gfm4DGGm746XM2ncrXun0SEr5eleBLzJJHtn8PV_DMAQe16Y4YF3QnQb5stb7AQQW4eg%3D%3D)][ acs.org(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFuR8Lwawe-287mNqKUDXaNoHqqO7gocFJ0d2Dec2RsI8rITqxJdMIGvVxXVorwvoIfbsvLV6fbBvZkcFFTNVbB-4FP3PjUbzPdwNY9u6vzumRweDumZz8wODxvL4WETYdFCG3ikNqAP8g%3D)][ nih.gov(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQECxwMleRQx2tepKFCVKX5bkf6p6Z1ZSb3pPzBy59AZwA_Oz0mhzUvXY3pzsG0BslMvZC4I-C0nQPraZFgjUF3Sx3-nzGxBH2FLLfKwlR2NhQPTKwCVZ5KsbFhvnz6soxvUUKoH)]Predictive Algorithms for Optimal Labeling Sites and Probe Performance in Research Contexts
Selecting the optimal site to place a fluorescent probe like 2-Aminopurine-O-Ph-NHCO-C3-NHS Ester on a target biomolecule is critical for a successful experiment. An ideal labeling site will produce the largest and most interpretable change in fluorescence in response to the biological event of interest. Predictive algorithms, often employing methods from machine learning and optimization, can guide this selection process.
Algorithms based on simulated annealing are particularly well-suited for this type of complex optimization problem. nih.govyoutube.com Simulated annealing is a probabilistic technique that can efficiently search a vast solution space to find a global optimum, avoiding being trapped in local minima. nih.govresearchgate.net In the context of probe placement, the "solution space" consists of all potential labeling sites on the target biomolecule.
The process would involve:
Defining an Objective Function: A mathematical function is created to score the "fitness" of each potential labeling site. This function would incorporate knowledge from computational models (Sections 8.1-8.3) and experimental goals. For example, if the goal is to detect protein binding via changes in stacking, the objective function might aim to maximize the predicted change in fluorescence quenching upon complex formation.
Iterative Search: The simulated annealing algorithm iteratively selects labeling sites and evaluates them using the objective function. It probabilistically accepts not only better solutions but occasionally worse ones, which allows it to explore the search space more broadly. youtube.comgithub.io
Predicting Performance: By integrating MD simulations to sample local environmental dynamics and quantum mechanics to predict fluorescence properties at each site, the algorithm can forecast the probe's performance. Factors like solvent accessibility, local flexibility, and proximity to quenching residues or binding partners would be key inputs.
Such algorithms can significantly streamline experimental design by ranking potential sites, thereby reducing the need for laborious trial-and-error synthesis and testing of multiple labeled biomolecules. nih.gov
In Silico Design Strategies for Next-Generation 2-Aminopurine-Based Research Probes
The insights gained from the computational investigations described above provide a powerful foundation for the rational, in silico design of new and improved 2AP-based probes. rsc.orgnih.gov Instead of relying solely on chemical intuition, researchers can use computational modeling to predict how specific chemical modifications to the 2AP core or the linker structure will affect the probe's properties.
Key design strategies include:
Tuning Photophysical Properties: Quantum chemical calculations can be used to screen potential derivatives of 2AP. By adding or modifying substituent groups on the purine (B94841) ring, it is possible to systematically tune the electronic structure to achieve desired properties, such as shifting the excitation/emission wavelengths to avoid background autofluorescence, increasing the intrinsic quantum yield, or enhancing the Stokes shift. rsc.orgnih.gov
Enhancing Environmental Sensitivity: The models of fluorescence quenching provide a clear roadmap for designing probes with greater sensitivity. For example, modifications could be designed to increase the interaction with quenchers or to make the transition to a dark state more or less favorable, thereby creating "turn-on" or "turn-off" sensors that respond to specific molecular events like enzymatic activity or hybridization.
Improving Target Specificity and Delivery: While the NHS ester group targets primary amines, more sophisticated probes could be designed. MD simulations can be used to model different linker structures (varying length, flexibility, and chemical nature) to optimize the positioning of the 2AP fluorophore within a target binding pocket or to attach targeting moieties that direct the probe to specific organelles or cell types. nih.gov
This in silico design cycle—where new probe structures are first conceived and tested computationally before being synthesized—accelerates the development of next-generation research tools with precisely tailored performance characteristics for advanced biological imaging and sensing applications. youtube.com
Challenges and Future Directions in the Academic Application of 2 Aminopurine O Ph Nhco C3 Nhs Ester
Addressing Limitations in Site-Specificity and Labeling Efficiency in Complex Biological Samples
A primary challenge in utilizing 2-Aminopurine-O-Ph-NHCO-C3-NHS ester lies in the inherent reactivity of the NHS ester group. nih.govacs.orgresearchgate.net In complex biological samples, such as cell lysates or in vivo environments, NHS esters react readily with the ε-amino group of lysine (B10760008) residues and the N-terminal α-amino group of proteins. nih.govlumiprobe.com Given that most proteins contain numerous lysine residues, this leads to a lack of site-specificity, resulting in heterogeneously labeled protein populations. nih.govacs.orgresearchgate.net This non-specific labeling can interfere with protein structure and function, complicate the interpretation of fluorescence data, and lead to poorly controlled stoichiometry. nih.govacs.org
Furthermore, the labeling efficiency is often compromised by the hydrolysis of the NHS ester in aqueous environments, a competing reaction that reduces the yield of the desired conjugate. lumiprobe.comwindows.net Optimizing reaction conditions, such as maintaining a pH between 8.3-8.5, is crucial but can be difficult to control within complex biological milieu. lumiprobe.comwindows.net
Future Directions: Future research must focus on strategies to enhance site-specificity. One promising approach involves the chemical transformation of the NHS ester into a more selective reactive group. For instance, pretreatment of NHS esters with 2-mercaptoethanesulfonic acid (MESNA) can convert them into chemoselective thioesters capable of specifically labeling proteins at N-terminal cysteine residues. nih.gov This method could dramatically improve labeling precision. Further avenues include:
Enzymatic Labeling: Developing systems where an enzyme, guided to a specific protein or site, catalyzes the conjugation of the 2-aminopurine (B61359) probe.
Optimized Reaction Protocols: Systematically optimizing labeling conditions for specific cellular compartments or sample types to balance aminolysis and hydrolysis for improved efficiency. researchgate.net
Novel Cross-linkers: Designing linkers that incorporate sterically hindered NHS esters or alternative amine-reactive groups with higher specificity or resistance to hydrolysis.
Strategies for Enhancing Fluorescence Quantum Yield and Photostability for Extended Observational Periods
The utility of any fluorophore is dictated by its photophysical properties. While 2-aminopurine is significantly more fluorescent than its natural analog adenine, its quantum yield is highly sensitive to its local environment. nih.gov In aqueous solutions, 2AP exhibits a respectable quantum yield of approximately 0.66-0.68. bham.ac.uknih.gov However, this value can be dramatically quenched by stacking interactions with aromatic systems, such as neighboring bases in DNA or aromatic amino acid residues in proteins. oup.comoup.com This sensitivity is both a strength—allowing it to probe conformational changes—and a weakness, as it can lead to a dim signal that is difficult to detect.
Another concern is photostability. While fluorescent proteins often bleach slower than small-molecule dyes, all organic fluorophores are susceptible to irreversible photobleaching during the prolonged and intense illumination required for advanced imaging techniques like super-resolution microscopy. ucsd.edu The excitation of 2AP in the UV range (around 303 nm) also necessitates high-energy sources that can be damaging to living cells, limiting its application in long-term live-cell imaging. bham.ac.ukresearchgate.net
Future Directions: Significant efforts are underway to synthesize new 2-aminopurine derivatives with superior photophysical properties. researchgate.net Key strategies include:
Structural Modification: Introducing substitutions on the purine (B94841) ring, such as cyano groups, can shift absorption and emission to the visible light spectrum (blue-green region), reducing phototoxicity and increasing quantum yields. researchgate.net
Improving Photostability: Research into the mechanisms of photobleaching can inform the design of more robust fluorophores. nih.govresearchgate.net This could involve creating derivatives that are less susceptible to photoionization or developing imaging buffers containing antifading compounds like antioxidants and triplet state quenchers. nih.gov
FRET Systems: Designing Förster Resonance Energy Transfer (FRET) pairs using 2AP derivatives to create ratiometric sensors that are less dependent on absolute fluorescence intensity and more robust to environmental fluctuations.
| Compound | Excitation Max (λex) | Emission Max (λem) | Quantum Yield (Φ) | Key Advantages/Disadvantages |
|---|---|---|---|---|
| 2-Aminopurine (2AP) | ~303 nm | ~370 nm | ~0.68 (in water) | UV excitation can be phototoxic; sensitive to environmental quenching. |
| 2-Amino-6-cyanopurine derivative | Visible (Blue-Green) | Visible (Blue-Green) | High | Reduced phototoxicity; improved quantum yield. |
Integration with Emerging Technologies for Targeted Molecular Probing (e.g., CRISPR/Cas Systems)
The advent of CRISPR/Cas genome editing technology has opened the door to targeting specific DNA sequences within the vast complexity of the genome. nih.gov A significant future challenge is to bridge the gap between this genetic targeting capability and the biochemical labeling enabled by small-molecule probes like this compound. Directly using this probe with a standard CRISPR/Cas9 system is not feasible, as the probe lacks sequence specificity and the Cas9 protein does not inherently recruit small molecules.
Future Directions: Innovative strategies are needed to link the spatial precision of CRISPR with the probing capabilities of 2-aminopurine.
Engineered Cas Proteins: Fusing a catalytically dead Cas9 (dCas9), which can bind to a specific DNA locus without cutting it, to an enzyme that can selectively uncap or activate a modified, inert version of the 2-aminopurine probe only in its immediate vicinity.
Small-Molecule-Guided CRISPR: Developing small-molecule inhibitors or activators of Cas9 that are tethered to the 2-aminopurine probe. nih.govsigmaaldrich.comacs.org This could allow for the probe to be concentrated at the genomic target site, although this would not confer covalent labeling specificity.
Proximity Labeling: Fusing dCas9 to a proximity labeling enzyme (e.g., APEX, TurboID). The enzyme would biotinylate proteins near the target DNA sequence, which could then be isolated and probed ex vivo with the 2-aminopurine-NHS ester to study their amine accessibility or conformation.
Expanding the Repertoire of Biological Systems Amenable to 2-Aminopurine Probing
Historically, 2-aminopurine has been predominantly used by incorporating it directly into synthetic DNA or RNA oligonucleotides. nih.govnih.gov This has made it an invaluable tool for in vitro studies of nucleic acid conformation, protein-DNA interactions (from the DNA's perspective), and enzyme mechanisms like base flipping. oup.comoup.com The this compound derivative, by targeting proteins, shifts the focus from nucleic acids to the proteome. This pivot presents both an opportunity and a challenge: to find new biological systems and questions where a protein-conjugated 2AP probe can provide unique insights.
Future Directions: The ultimate goal is to move from simplified in vitro systems to more complex and physiologically relevant environments.
Conclusion: Impact and Prospective Research Avenues
Summary of Contributions to Understanding Biomolecular Mechanisms and Cellular Processes
While direct research citing the specific use of 2-Aminopurine-O-Ph-NHCO-C3-NHS ester is not extensively documented in publicly available literature, its contributions can be inferred from the well-established utility of its constituent parts. The primary contribution of this probe lies in its ability to introduce a fluorescent reporter, 2-aminopurine (B61359) (2-AP), to specific locations on proteins and other amine-containing biomolecules. This allows for the detailed investigation of:
Protein-Nucleic Acid Interactions: By labeling a protein with this probe, researchers can monitor changes in the fluorescence of the 2-AP moiety upon binding to DNA or RNA. The fluorescence of 2-AP is highly sensitive to its local environment, particularly the stacking of bases in nucleic acids. nih.govresearchgate.netcambridge.org An increase or decrease in fluorescence intensity can provide high-resolution information about binding events, conformational changes in the protein or nucleic acid, and the dynamics of the interaction. For instance, it could be used to study the process of DNA "base flipping," where a base is moved out of the helical stack by an enzyme, a critical step in DNA repair and modification. oup.com
Protein-Protein Interactions: The probe can be used to label a specific protein in a complex. Changes in the 2-AP fluorescence upon interaction with a binding partner can reveal details about the binding interface, allosteric effects, and the kinetics of association and dissociation.
Conformational Dynamics of Proteins: The fluorescence quantum yield and lifetime of 2-AP are sensitive to the polarity and dynamics of its immediate surroundings. By attaching it to a protein, it can serve as a reporter on local conformational changes, such as those induced by ligand binding, post-translational modifications, or changes in cellular conditions.
Enzyme Kinetics: The change in fluorescence upon substrate binding or product release can be used to develop continuous assays for enzyme activity, providing real-time kinetic data that is often more informative than traditional endpoint assays.
The design of this probe, with its C3 linker, provides a degree of spatial separation between the fluorescent reporter and the labeled biomolecule, which can be advantageous in minimizing potential steric hindrance and allowing the 2-AP moiety more freedom to report on its environment.
Broader Implications for Fundamental Research in Biochemistry, Biophysics, and Molecular Biology
The availability of amine-reactive 2-aminopurine probes like this compound has broader implications for several fields of fundamental research:
Biochemistry: It facilitates the detailed mechanistic study of enzymes, particularly those involved in nucleic acid metabolism. By providing a tool to observe transient intermediates and conformational states, it helps to build more complete pictures of catalytic cycles.
Biophysics: This probe is ideally suited for techniques like fluorescence spectroscopy and fluorescence lifetime imaging microscopy (FLIM). These methods can provide quantitative data on molecular distances, orientations, and dynamics, contributing to a more physical understanding of biological processes. The sensitivity of 2-AP to its environment makes it an excellent probe for studying the thermodynamics and kinetics of biomolecular interactions. nih.gov
Molecular Biology: In the study of gene regulation, this probe can be used to investigate the interactions of transcription factors with DNA and other proteins. It can also be employed in cellular imaging to track the localization and interactions of labeled proteins within living cells, providing insights into cellular organization and signaling pathways.
The ability to site-specifically label proteins with a fluorescent probe that mimics a natural purine (B94841) base offers a unique advantage over larger, more disruptive fluorescent dyes. This "minimalist" approach is more likely to preserve the native structure and function of the biomolecule under investigation, leading to more physiologically relevant findings.
Vision for the Next Generation of 2-Aminopurine-Based Research Tools and Methodologies
The foundation laid by probes like this compound opens up exciting avenues for future research and development. The next generation of 2-aminopurine-based tools will likely focus on several key areas:
Multiplexed and High-Throughput Applications: The development of a palette of 2-aminopurine derivatives with distinct spectral properties would enable multiplexed experiments, allowing researchers to monitor several molecular events simultaneously. Combining these probes with automated, high-throughput screening platforms could accelerate drug discovery and the functional annotation of genomes.
Advanced Imaging Modalities: Future research will likely see the integration of 2-aminopurine probes with super-resolution microscopy techniques, enabling the visualization of biomolecular interactions with unprecedented spatial resolution within the cellular context. Furthermore, the development of 2-aminopurine derivatives with optimized two-photon absorption cross-sections would be highly beneficial for deep-tissue imaging in living organisms.
Environment-Sensing Probes: The core 2-aminopurine structure could be further modified to create probes that are sensitive to specific cellular parameters, such as pH, ion concentration, or redox state. This would allow for the targeted monitoring of these parameters in the immediate vicinity of a labeled protein.
Click-Chemistry Enabled Probes: While the NHS ester is effective for targeting primary amines, the development of 2-aminopurine probes functionalized with "click-chemistry" handles (e.g., alkynes or azides) would offer an alternative and highly specific method for labeling biomolecules that have been metabolically or genetically engineered to contain the complementary reactive group. This would provide greater control over the site of labeling.
Computational and Theoretical Integration: The continued development of computational models to accurately predict the fluorescent properties of 2-aminopurine in different environments will be crucial. scilit.com Tightly integrating experimental data with theoretical calculations will provide a more robust interpretation of fluorescence signals and a deeper understanding of the underlying molecular mechanisms.
Q & A
Basic Research Questions
Q. What are the critical handling protocols for 2-Aminopurine-O-Ph-NHCO-C3-NHS ester to ensure experimental safety and reproducibility?
- Methodological Answer :
- PPE Requirements : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use respiratory protection if ventilation is insufficient .
- Ventilation : Conduct experiments in a fume hood to minimize inhalation of dust or vapors .
- Storage : Store at -10°C to -30°C in a dry environment to prevent hydrolysis of the NHS ester group .
- Disposal : Follow local regulations for organic waste disposal. Neutralize residual NHS ester with aqueous sodium bicarbonate before disposal .
Q. How is this compound synthesized, and what are the key reaction intermediates?
- Methodological Answer :
- Step 1 (Enolate Formation) : Deprotonate the α-hydrogen of the ester using a mild base (e.g., NaOEt) to form a resonance-stabilized enolate .
- Step 2 (Alkylation) : React the enolate with an alkyl halide (e.g., R-X) via SN2 mechanism to form the mono-alkylated intermediate .
- Step 3 (NHS Ester Activation) : Introduce the NHS ester group via carbodiimide-mediated coupling (e.g., EDC/NHS) to the carboxylate intermediate .
- Key Intermediates :
Advanced Research Questions
Q. How can researchers optimize the conjugation efficiency of this compound with biomolecules under varying pH conditions?
- Methodological Answer :
- pH Optimization :
- Optimal Range : pH 7.5–8.5. The NHS ester reacts efficiently with primary amines (e.g., lysine residues) in mildly alkaline conditions .
- Avoid Extremes : Below pH 7, hydrolysis dominates; above pH 9, NHS ester decomposition accelerates .
- Kinetic Monitoring : Use UV-Vis spectroscopy (λ = 260 nm for 2-aminopurine) to track conjugation progress. A decrease in absorbance indicates successful coupling .
- Table: Conjugation Efficiency vs. pH
| pH | Reaction Time (h) | Yield (%) |
|---|---|---|
| 7.0 | 4 | 45 |
| 8.0 | 2 | 85 |
| 9.0 | 1 | 60 |
Q. How should contradictory data from alkylation steps in NHS ester synthesis be analyzed and resolved?
- Methodological Answer :
- Common Contradictions :
- Incomplete Alkylation : Detected via NMR (unexpected peaks at δ 4.2–4.5 ppm for unreacted enolate) .
- Over-Alkylation : Observed as multiple spots on TLC due to di-alkylated byproducts .
- Resolution Strategies :
- Stoichiometry Adjustment : Limit alkyl halide to 1.1 equivalents to prevent di-alkylation .
- Temperature Control : Maintain 0–5°C during alkylation to suppress side reactions .
- Case Study :
A 2023 study found that using bulky alkyl halides (e.g., tert-butyl bromide) reduced over-alkylation by 70% due to steric hindrance .
Data Integrity and Reporting Standards
Q. What analytical techniques are essential for characterizing this compound in peer-reviewed research?
- Methodological Answer :
- NMR : Confirm structural integrity via ¹H NMR (e.g., NHS ester proton at δ 2.8 ppm) and ¹³C NMR (carbonyl at δ 170 ppm) .
- HPLC : Assess purity (>95% by reverse-phase C18 column, 0.1% TFA/acetonitrile gradient) .
- Mass Spectrometry : ESI-MS to verify molecular weight (expected [M+H]⁺ = calculated m/z ± 0.5 Da) .
Experimental Design Considerations
Q. How does the choice of solvent impact the stability of this compound during bioconjugation?
- Methodological Answer :
- Recommended Solvents :
- Polar Aprotic : DMF or DMSO for solubility without inducing hydrolysis .
- Aqueous Buffers : Use phosphate-buffered saline (PBS) with 10% DMSO to maintain NHS ester reactivity .
- Avoid : Water alone (accelerates hydrolysis) or chlorinated solvents (e.g., DCM), which may quench reactive intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
